3-(methylsulfanyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: is a complex organic compound featuring a triazole ring, a nitrobenzodioxole moiety, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound, such as methylthiol, under basic conditions.
Attachment of the Nitrobenzodioxole Moiety: This can be achieved through a condensation reaction between the triazole derivative and the nitrobenzodioxole aldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, the compound’s triazole ring and nitrobenzodioxole moiety are of interest for their potential bioactivity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.
Mechanism of Action
The mechanism by which N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the nitrobenzodioxole moiety can participate in redox reactions, generating reactive oxygen species that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their antifungal and anticancer properties.
Nitrobenzodioxole Compounds: These compounds are studied for their antimicrobial and anticancer activities.
Uniqueness
N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to the combination of the triazole ring, nitrobenzodioxole moiety, and methylsulfanyl group, which together confer distinct chemical and biological properties not found in other compounds.
This detailed overview provides a comprehensive understanding of N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C17H13N5O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(E)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C17H13N5O4S/c1-27-17-20-19-16(11-5-3-2-4-6-11)21(17)18-9-12-7-14-15(26-10-25-14)8-13(12)22(23)24/h2-9H,10H2,1H3/b18-9+ |
InChI Key |
UBJMBDVFFLNEGR-GIJQJNRQSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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